

# Poziotinib drug interaction bupropion tolbutamide

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## Compound Focus: Poziotinib

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## Experimental Evidence & Quantitative Data

The primary evidence comes from a study that used a "cocktail" approach in rats, investigating the effects of **poziotinib** on various cytochrome P450 enzymes. The findings are summarized in the tables below [1].

### In Vitro Inhibition in Rat Liver Microsomes (RLMs)

CYP Enzyme	Probe Substrate	IC <sub>50</sub> (µM)	Inhibition Constant (K <sub>i</sub> )	Type of Inhibition
Cyp2b1	Bupropion	8.79	16.18 µM	Competitive
Cyp2c11	Tolbutamide	20.17	17.66 µM	Competitive

Note: Cyp2b1 and Cyp2c11 in rats are considered functional analogs of human CYP2B6 and CYP2C9, respectively [1].

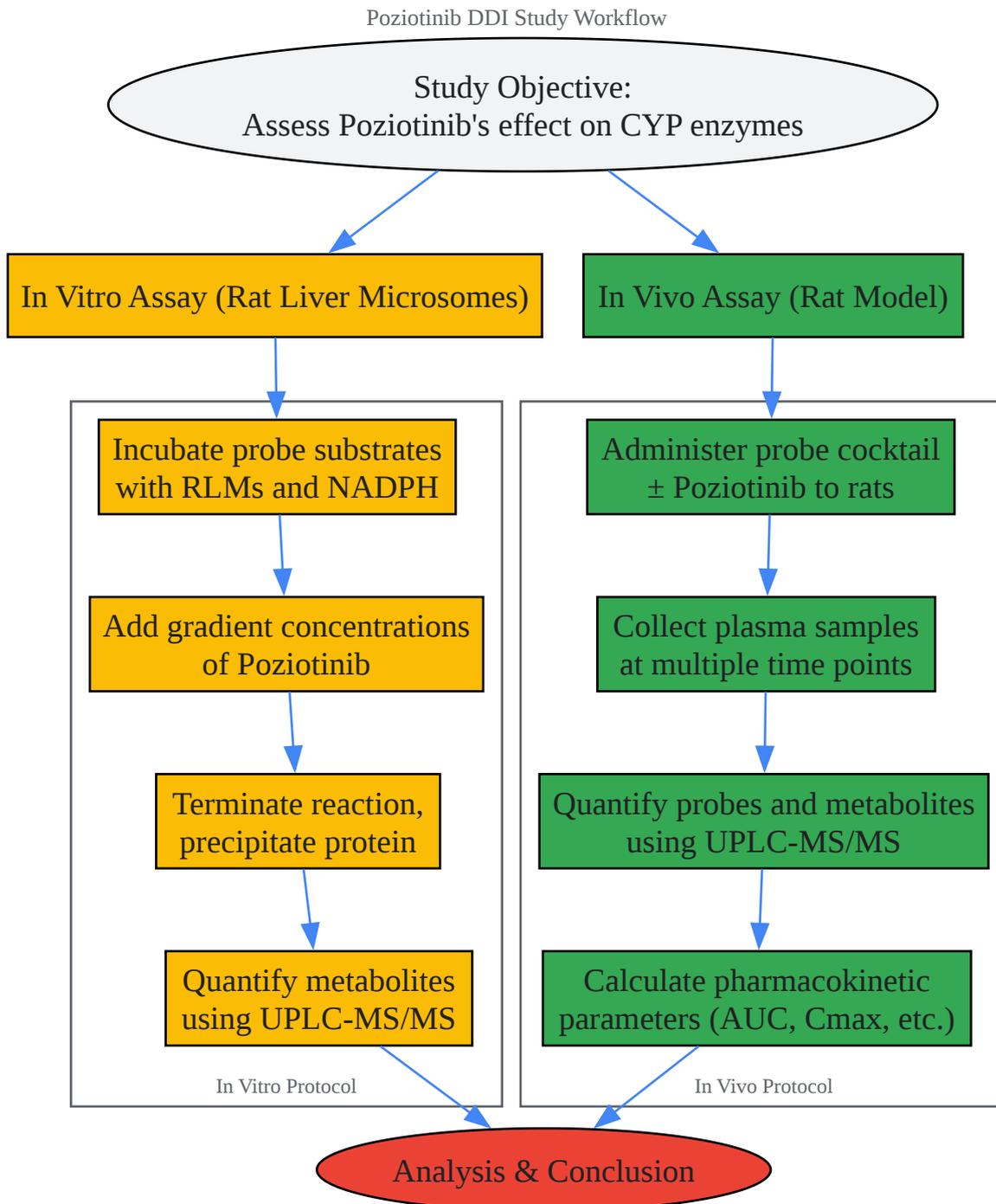
### In Vivo Pharmacokinetic Changes in Rats

The following table shows the significant changes in the pharmacokinetic parameters of the probe drugs after co-administration with **poziotinib** to rats, compared to a control group. A "p < 0.05" was considered statistically significant [1].

Probe Drug (CYP Enzyme)	Key Pharmacokinetic Changes with Poziotinib
Bupropion (Cyp2b1)	Significantly different pharmacokinetic parameters [1].
Tolbutamide (Cyp2c11)	Significantly different pharmacokinetic parameters [1].
Phenacetin (Cyp1a2)	Significantly different pharmacokinetic parameters (suggesting enzyme induction) [1].
Chlorzoxazone (Cyp2e1)	Significantly different pharmacokinetic parameters (suggesting enzyme induction) [1].
Dextromethorphan (Cyp2d1)	No significant difference.
Midazolam (Cyp3a1/2)	No significant difference.

## Detailed Experimental Protocol

The following diagram outlines the key workflow used in the primary research study to investigate these drug interactions, combining both in vitro and in vivo methods [1].



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#### Key Methodological Details:

- **Probe Substrates:** The study used a cocktail of specific probe drugs: phenacetin (for Cyp1a2), bupropion (for Cyp2b1), tolbutamide (for Cyp2c11), dextromethorphan (for Cyp2d1), chlorzoxazone (for Cyp2e1), and midazolam (for Cyp3a1/2) [1].

- **Analytical Technique:** The concentrations of the probe drugs and their metabolites in both plasma and microsomal incubations were determined using **UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)** [1].
- **Data Analysis:** For in vitro data,  $IC_{50}$  and  $K_i$  values were calculated. For in vivo data, standard non-compartmental analysis was used to determine pharmacokinetic parameters, which were compared using statistical tests (e.g., Student's t-test) [1].

## Key Takeaways for Researchers

Based on the available evidence, here are the critical points for your troubleshooting and experimental design:

- **Confirmed Interactions:** **Poziotinib** acts as a **competitive inhibitor** of CYP2B6 and CYP2C9 in preclinical models. Exercise caution when co-administering **poziotinib** with drugs that are substrates of these enzymes (e.g., bupropion, tolbutamide, warfarin, phenytoin), as it may increase their plasma concentration and the risk of toxicity [1].
- **Complex In Vivo Effects:** The in vivo results suggest a more complex picture. While inhibition of CYP2B6 and CYP2C9 was observed, there was also evidence of potential **induction of CYP1A2 and CYP2E1**. This means **poziotinib** could also increase the metabolism of drugs processed by these enzymes [1].
- **No Significant Effect on CYP3A4 and CYP2D6:** The study found no obvious inhibitory effect of **poziotinib** on CYP3A4 and CYP2D6 activity in the tested model. However, a separate study confirmed that **poziotinib** itself is a substrate of CYP3A4 and can inhibit the metabolism of other CYP3A4 substrates like vonoprazan [2].
- **Translating Preclinical Data:** Always consider the limitations of animal models. The observed interactions should be verified in human clinical studies for definitive dosing recommendations.

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## References

1. Frontiers | Inhibition and Induction by Poziotinib of Different Rat Cytochrome P450 Enzymes In Vivo and in an In Vitro Cocktail Method [frontiersin.org]

2. Assessments of CYP-inhibition-based drug– ... [pmc.ncbi.nlm.nih.gov]

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